
Afabicin
Beschreibung
The Urgent Need for Novel Antimicrobial Agents and Addressing Antimicrobial Resistance
Antimicrobial resistance poses a profound threat to human health globally. nih.gov In 2019, bacterial AMR was estimated to be directly responsible for 1.27 million global deaths and contributed to 4.95 million deaths. who.int The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have highlighted priority pathogens for which new antibiotics are urgently needed, with Staphylococcus aureus (including methicillin-resistant strains) listed as a high priority. debiopharm.com Addressing AMR requires a multi-faceted approach, including improved infection control, judicious antibiotic use, and crucially, the discovery and development of new therapeutic agents. mdpi.comeuropa.euiqvia.com The current pipeline for novel antibiotics, particularly those with new mechanisms of action, is insufficient to keep pace with rising resistance levels. who.intiqvia.com
Identification of Afabicin as a First-in-Class Antibiotic
This compound, also known by its former designations Debio 1450 and AFN-1720, has been identified as a first-in-class antibiotic. debiopharm.comresearchgate.netnih.govnih.govcontagionlive.comasm.orgasm.org It represents a novel chemical class with a unique mechanism of action that specifically targets the bacterial fatty acid synthesis (FASII) pathway in staphylococci. debiopharm.comresearchgate.netnih.govcontagionlive.comasm.orgcontagionlive.comontosight.aicontagionlive.com This pathway is essential for bacterial growth and survival, and its enzymes, particularly FabI, have been of interest as selective antibacterial targets because the bacterial FAS-II pathway is distinct from eukaryotic fatty acid synthesis. contagionlive.com this compound's active moiety inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme critical for fatty acid chain elongation in staphylococci. debiopharm.comresearchgate.netnih.govasm.orgontosight.aicontagionlive.comguidetopharmacology.orgresearchgate.net This targeted inhibition disrupts the production of essential fatty acids required for bacterial cell membrane formation, ultimately leading to bacterial cell death. ontosight.ai this compound fulfills the WHO's 2020 innovativeness criteria, including being a new chemical class, targeting a new target, possessing a new mode of action, and showing no cross-resistance to other antibiotic classes. debiopharm.comcontagionlive.comcontagionlive.com Its potent and selective activity against staphylococci, including antibiotic-resistant strains like MRSA, while minimizing impact on the intestinal microbiota, underscores its potential as a valuable new therapeutic option. debiopharm.comdebiopharm.comnih.govasm.orgcontagionlive.comsums.ac.irnih.gov
Here is a summary of key characteristics related to this compound's identification:
Characteristic | Description |
Classification | First-in-class antibiotic |
Target Pathogens | Staphylococcus species (including MRSA and CoNS) |
Molecular Target | Enoyl-acyl carrier protein (ACP) reductase (FabI) |
Mechanism of Action | Inhibition of bacterial fatty acid synthesis (FASII) pathway |
WHO Innovativeness Criteria | New chemical class, new target, new mode of action, no cross-resistance debiopharm.com |
Prodrug Concept: this compound and its Active Moiety, this compound Desphosphono
This compound functions as a prodrug, a precursor that is converted within the body into its pharmacologically active form, known as this compound desphosphono. researchgate.netnih.govnih.govasm.orgresearchgate.netwikipedia.orgdiva-portal.org The development of this compound from this compound desphosphono was undertaken to enhance solubility, facilitating both intravenous and oral administration. nih.govasm.org Following administration, this compound is rapidly converted to its active moiety, this compound desphosphono. nih.govdiva-portal.org
This compound desphosphono (formerly Debio 1452 or AFN-1252) is the compound responsible for the potent antibacterial activity against staphylococci. nih.govasm.orgresearchgate.netsums.ac.irnih.gov It exhibits selective activity against both coagulase-positive and coagulase-negative staphylococci, including strains resistant to other antibiotic classes. sums.ac.irnih.gov Research indicates that while this compound desphosphono is highly active against staphylococci, it shows very limited activity against non-staphylococcal species, including common representatives of the human microbiota. sums.ac.irnih.govdebiopharm.com This selective activity is attributed to the fact that the FabI enzyme, which this compound desphosphono targets, is essential in staphylococci but not in all bacterial species, where it can be replaced by other isoforms. nih.gov
The rapid conversion of the prodrug this compound to the active this compound desphosphono is a key aspect of its pharmacological profile. debiopharm.com
Here is a summary of the prodrug concept:
Eigenschaften
IUPAC Name |
[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMDQMXVPJNTH-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518800-35-5 | |
Record name | Afabicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afabicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AFABICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action of Afabicin
Targeting the Bacterial Fatty Acid Synthesis Pathway (FASII)
The bacterial FASII system is a series of discrete enzymes that work in concert to synthesize fatty acids, which are fundamental building blocks for bacterial cell membranes and other essential cellular components. sums.ac.ircontagionlive.commdpi.compatsnap.comnih.govresearchgate.netannualreviews.orgnih.govnih.gov
Fatty acid synthesis is an indispensable metabolic process for the survival and growth of Staphylococcus species. sums.ac.ircontagionlive.commdpi.compatsnap.comnih.govresearchgate.netannualreviews.orgnih.govnih.gov These fatty acids are crucial for maintaining the integrity and functionality of the bacterial cell membrane. contagionlive.commdpi.compatsnap.com Disruption of this pathway leads to the depletion of essential fatty acids, ultimately resulting in bacterial cell death. ontosight.aipatsnap.com While some bacteria can acquire exogenous fatty acids from their environment to bypass FASII inhibition, Staphylococcus aureus has a requirement for branched-chain fatty acids, and studies indicate that exogenous fatty acids cannot fully bypass the inhibition of FASII in this organism. biorxiv.organnualreviews.orgbiorxiv.org
The bacterial FASII system presents an attractive target for the development of selective antibacterial agents due to its significant differences from the human fatty acid synthesis system, FAS-I. contagionlive.commdpi.comnih.govresearchgate.netnih.gov Unlike the bacterial system which involves discrete, monofunctional enzymes, the human FAS-I system is a single, multifunctional protein. mdpi.comnih.gov This structural and organizational divergence allows for the design of inhibitors that selectively target bacterial enzymes with minimal impact on host cells, thereby limiting potential side effects. contagionlive.commdpi.comnih.govresearchgate.net Furthermore, the enzymes within the FASII system, particularly in their active sites, exhibit a high degree of conservation across many microbial pathogens, suggesting the potential for broad-spectrum activity against bacteria utilizing this pathway. mdpi.comnih.gov
Essentiality of Fatty Acid Synthesis in Staphylococci
Specific Inhibition of Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI)
Afabicin desphosphono specifically targets the enzyme enoyl-acyl carrier protein (ACP) reductase, commonly known as FabI. nih.govoup.comwikipedia.orgnih.govsums.ac.irdebiopharm.comontosight.aicontagionlive.comasm.orgmedchemexpress.comnih.govcontagionlive.comcontagionlive.comasm.orgresearchgate.netnih.govbiorxiv.org
The FabI enzyme is essential for the growth and survival of Staphylococcus species. debiopharm.comnih.gov It is also highly conserved across various staphylococcal species. debiopharm.comnih.gov This conservation in structure and function makes FabI a suitable target for an antibiotic like this compound, which is intended to be effective against a range of staphylococcal pathogens, including resistant strains like MRSA. nih.govsums.ac.irontosight.aimedchemexpress.comresearchgate.net While FabI is present in many bacteria, its essentiality can vary, and some species possess alternative enoyl-ACP reductases (e.g., FabK, FabV, FabL), which contributes to the observed species-specific activity of FabI inhibitors like this compound. nih.gov
Role of FabI in Bacterial Fatty Acid Elongation Cycles
Biochemical Characterization of FabI Inhibition
Biochemical studies have confirmed that this compound desphosphono is a potent and selective inhibitor of Staphylococcus aureus FabI. portico.orgresearchgate.net Characterization studies involving varying concentrations of this compound desphosphono and the substrate crotonyl-ACP have been conducted to assess the inhibitory effect. portico.org
Compound | Target Enzyme | Reported Ki (nM) | Notes | Source |
This compound desphosphono | S. aureus FabI | 12.8 ± 0.5 | Inhibition confirmed biochemically. | portico.org |
Detailed research findings, including extensive biochemical analysis and macromolecular incorporation studies, have corroborated that FabI is the selective target for this compound. researchgate.net The potent activity of this compound desphosphono against staphylococcal isolates, including multidrug-resistant strains, has been demonstrated with low minimum inhibitory concentration (MIC) values. sums.ac.irmedchemexpress.comresearchgate.net For instance, Debio1452 (this compound desphosphono) shows potent activity against staphylococci isolates with reported MIC50 and MIC90 values of 0.015 μg/mL and 0.12 μg/mL, respectively. medchemexpress.com Against S. aureus specifically, MICs are reported as ≤0.12 μg/mL, with MIC50 and MIC90 values of 0.004 μg/mL and 0.008 μg/mL, respectively. medchemexpress.com The MIC90 against recent MRSA isolates has been reported as low as 0.008 µg/ml. sums.ac.ir
Genetic analysis of S. aureus strains exhibiting reduced susceptibility to this compound desphosphono has identified single missense mutations in the fabI gene, further supporting FabI as the primary target and a mechanism of resistance development. portico.orgresearchgate.netwho.int
Enzyme Kinetics and Inhibitory Potency (e.g., Ki Values)
Biochemical characterization studies have been conducted to evaluate the inhibitory effect of this compound desphosphono on Staphylococcus aureus FabI. The active metabolite demonstrates potent inhibition of the enoyl-ACP reductase enzyme. portico.org
A reported Ki value for this compound desphosphono against S. aureus FabI is 12.8 ± 0.5 nM, confirming its strong inhibitory effect. portico.org This indicates that this compound desphosphono binds tightly to the FabI enzyme, interfering with its catalytic activity. The inhibition has been further supported by studies showing the inhibitory effect of this compound desphosphono on the incorporation of radiolabeled acetate into fatty acids. portico.org
While specific comprehensive data tables detailing enzyme kinetics across various bacterial species were not extensively available in the search results, the reported Ki value for S. aureus FabI highlights the potency of this compound desphosphono against its primary target.
Ligand-Target Interactions: Molecular Insights into FabI Binding
Molecular insights into the interaction between this compound desphosphono and FabI have been gained through studies, including co-crystal structures of the inhibitor bound to the enzyme. portico.orgnih.govacs.org
This compound desphosphono is reported to form a complex with the FabI enzyme. In the case of Acinetobacter baumannii FabI (AbFabI), it is reported to form a ternary complex, binding noncompetitively at the active site independent of NADH. portico.org With Burkholderia pseudomallei FabI (BpFabI), it forms a binary complex. portico.org
Docking studies with S. aureus FabI (SaFabI) suggest that this compound desphosphono impairs the formation of an intermediate in the FabI mechanism. mdpi.com Key interactions identified include the carbonyl group of the cis-amide of this compound desphosphono interacting with NADPH and Tyr157 (equivalent to Tyr156 in E. coli FabI). mdpi.com Additionally, both nitrogen atoms of the naphthyridinone ring are involved in hydrogen bonds with Ala97. mdpi.com The furan ring of this compound desphosphono is positioned within a lipophilic pocket in the enzyme's active site, defined by residues such as Tyr147. mdpi.com
Co-crystal structures of related FabI inhibitors, such as fabimycin (a compound structurally related to Debio-1452), bound to E. coli and A. baumannii FabI with the NADH cofactor have provided further insights into the binding mode of this class of compounds, which is reported to be similar to that of Debio-1452. nih.govacs.org These structures show the pyridoazepanone ring forming hydrogen bonds with conserved residues like Ala95 in E. coli FabI. nih.govacs.org A network of water molecules has also been observed in the binding site between the ligand, NADH, and the enzyme. nih.govacs.org
The binding of this compound desphosphono is highly selective for staphylococcal FabI, which contributes to its narrow spectrum of activity. nih.govannualreviews.orgnih.gov The active sites of FabI enzymes in other bacteria, including those in the gut microbiome, can be sufficiently different from S. aureus FabI, rendering them resistant to this compound. nih.govresearchgate.net
Comparative Analysis with Other FabI Inhibitors
This compound desphosphono belongs to a class of antibiotics that target bacterial FabI. Other known FabI inhibitors include triclosan and isoniazid (though isoniazid primarily targets the InhA homologue in mycobacteria). portico.orgmdpi.comnih.gov
Triclosan is a broad-spectrum antibacterial and antifungal agent that also inhibits FabI. portico.orgwikipedia.orgumweltprobenbank.dewikipedia.org While triclosan inhibits FabI from various organisms, including E. coli, this compound desphosphono exhibits a much narrower and more selective spectrum of activity, primarily targeting staphylococci. nih.govannualreviews.orgnih.gov This selectivity is a key differentiator, as it is expected to minimize the impact on commensal bacteria, such as those in the intestinal microbiota, compared to broad-spectrum antibiotics. debiopharm.comcontagionlive.comnih.govnih.gov Studies have shown that this compound has minimal disturbance on the gut microbiota in mice and healthy subjects. nih.govannualreviews.org
Another investigational FabI inhibitor mentioned in the context of Staphylococcus aureus treatment is nilofabicin (CG-400549). mdpi.comwikipedia.org Both this compound and nilofabicin are described as promising compounds in clinical assays for S. aureus. mdpi.com
Platensimycin is another antibiotic that targets bacterial fatty acid synthesis, but it inhibits β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), a different enzyme in the pathway, rather than FabI. wikipedia.org This highlights the diverse targets within the FASII pathway that can be exploited for antibacterial development.
The distinct structural features and binding modes of different FabI inhibitors contribute to their varying potency and spectrum of activity against different bacterial species and FabI clades. nih.govresearchgate.net The high potency and staphylococcal selectivity of this compound desphosphono are attributed to its specific interactions within the active site of staphylococcal FabI, which differ sufficiently from the FabI enzymes found in many other bacteria. nih.govresearchgate.net
Data Table: Selected FabI Inhibitors and their Targets
Compound Name | Primary Target | Bacterial Species (Examples) | Notes |
This compound desphosphono | FabI | Staphylococcus spp. | Highly selective, potent |
Triclosan | FabI | Various bacteria and fungi | Broad-spectrum |
Isoniazid | InhA (FabI homologue) | Mycobacterium tuberculosis | Primarily targets mycobacteria |
Nilofabicin | FabI | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa (Investigational) | Investigational, related to this compound |
Platensimycin | FabF/B | Various bacteria | Inhibits a different FASII enzyme |
Preclinical Pharmacological Investigations of Afabicin
In Vitro Antimicrobial Efficacy and Spectrum of Activity
The in vitro activity of afabicin desphosphono has been extensively evaluated against a wide range of bacterial isolates, demonstrating potent and selective activity against staphylococci. portico.orgnih.gov.
Potency Against Staphylococcus Species, Including Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound desphosphono has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) portico.orgnih.govsums.ac.ir. Studies involving thousands of S. aureus strains, including MRSA, have reported low MIC90 values, indicating high potency portico.org. For instance, an MIC90 of 0.016 µg/mL was reported against over 5,000 S. aureus strains, including MRSA portico.org. Against recent MRSA isolates collected in 2015 and 2018, the MIC90 was reported as 0.008 µg/mL, with 99.4% of organisms inhibited at 0.06 µg/mL sums.ac.ir. The active metabolite also displays effective inhibitory effects against coagulase-negative staphylococci (CoNS), including Staphylococcus epidermidis portico.org.
Evaluation Across Diverse Staphylococcus aureus Strains (e.g., MSSA, HA-MRSA, CA-MRSA)
This compound desphosphono has been evaluated for its activity against diverse S. aureus strains, including methicillin-susceptible S. aureus (MSSA), hospital-acquired MRSA (HA-MRSA), and community-acquired MRSA (CA-MRSA) portico.org. Excellent species-specific activity against S. aureus has been observed across these different strain types portico.org. For example, reported MICs for Debio-1452 were 0.015 µg/mL against MSSA, 0.004 µg/mL against HA-MRSA, and 0.03 µg/mL against CA-MRSA portico.org. Another study reported an MIC90 of 0.015 µg/mL against all S. aureus isolates, including CA-MRSA portico.org.
Characterization of Narrow-Spectrum Activity Against Specific Pathogens
This compound desphosphono exhibits a narrow spectrum of activity, primarily targeting Staphylococcus species portico.orgnih.govcontagionlive.com. While highly potent against staphylococci, it shows limited activity against other bacteria, including streptococci, enterococci, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa portico.orgnih.gov. This narrow spectrum is attributed to the essential role of FabI in the fatty acid synthesis of staphylococci, whereas other bacterial species may possess alternative, functionally redundant enzymes (e.g., FabK, FabV, or FabL) that can bypass FabI inhibition nih.gov. In vitro testing against a panel of bacteria representative of the human microbiota showed no significant activity (MIC > 8 mg/L for each) for this compound desphosphono against these non-staphylococcal isolates nih.govdebiopharm.com.
Below is a table summarizing the in vitro activity of Debio-1452 (this compound desphosphono) against various bacterial species:
Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
Staphylococcus aureus | 7,135 | ≤0.001 - 0.25 | ≤0.008 | 0.016 |
Staphylococcus epidermidis | 891 | ≤0.001 - 0.5 | 0.008 | 0.06 |
Other Gram-positive cocci (e.g., Streptococcus, Enterococcus) | >1,700 | 1 - >4 | >1 | >4 |
Gram-negative non-fermenters | Various | >4 | >4 | >4 |
Gram-negative fermenters (e.g., E. coli) | >2,800 | 0.5 - >4 | >4 | >4 |
Gram-positive anaerobes | Various | >8 | >8 | >8 |
Gram-negative anaerobes | Various | >8 | >8 | >8 |
Note: Data compiled from various sources; specific isolate numbers and MIC values may vary slightly between studies. portico.orgdebiopharm.com
Absence of Cross-Resistance with Established Antibiotic Classes
This compound desphosphono demonstrates a lack of cross-resistance with other established antibiotic classes commonly used to treat Gram-positive infections, such as beta-lactams, lipopeptides, glycopeptides, and oxazolidinones sums.ac.irdebiopharm.com. This is attributed to its novel mechanism of action targeting FabI, an unexploited bacterial target portico.orgdebiopharm.comsums.ac.ircontagionlive.com. The absence of cross-resistance is considered a key advantage and fulfills one of the WHO's criteria for innovative antibiotics debiopharm.comdebiopharm.comcontagionlive.com. However, research has suggested potential cross-resistance between this compound and triclosan, a widely used antiseptic bioworld.com.
Quantitative Analysis of In Vitro Time-Kill Kinetics
In vitro time-kill kinetics studies have been conducted to evaluate the rate and extent of bacterial killing by this compound desphosphono over time nih.govdiva-portal.org. These studies typically involve exposing bacterial cultures to various concentrations of the antibiotic and measuring bacterial counts at multiple time points diva-portal.org. Time-kill curves provide insight into whether an antibiotic is bactericidal (achieving a significant reduction in bacterial count, typically ≥3 log10) or bacteriostatic (inhibiting growth without significant killing) emerypharma.com.
Mechanisms of Microbial Resistance to this compound
Resistance to FabI inhibitors like this compound can arise through the acquisition of mutations in the fabI gene, which encodes the target enzyme enoyl-acyl carrier protein reductase portico.org. Single-base-pair mutations in fabI can alter the drug-binding site, leading to reduced susceptibility portico.org.
Furthermore, S. aureus possesses a mechanism to incorporate exogenous fatty acids from the host, which could potentially allow bacteria to bypass the inhibition of the FASII pathway by FabI inhibitors portico.org. However, studies with acetyl-coenzyme A (acetyl-CoA) carboxylase (ACC) mutants, which are fatty acid auxotrophs, suggest that S. aureus with mutations in the ACC enzyme cannot easily evade the action of FabI inhibitors portico.org.
Research into the emergence of resistance has also revealed that some resistance-conferring mutations to newer drugs, including this compound, may already exist in clinical isolates resistant to current antibiotics bioworld.com. The potential for cross-resistance with triclosan has also been noted bioworld.com.
Identification of Genetic Mutations Conferring Resistance (e.g., fabI Mutations)
Resistance to FabI inhibitors, including this compound desphosphono, can arise through mutations in the fabI gene, which encodes the target enzyme. Sequencing of the fabI gene in resistant colonies of S. aureus has revealed mutations leading to single amino acid changes within the active site of FabI nih.govacs.org. These mutations can alter the drug binding site, reducing the affinity of the inhibitor for the enzyme and thereby conferring resistance annualreviews.orgportico.org. While the emergence of resistance to FabI inhibitors can occur via target missense mutations, strategies to mitigate this during drug development include optimizing compound design to reduce the potential impact of such mutations annualreviews.org.
Investigating Bacterial Adaptation and Escape Mechanisms in Fatty Acid Metabolism
Staphylococcus aureus possesses mechanisms to adapt and potentially escape the inhibitory effects of FabI inhibitors by utilizing exogenous fatty acids from the environment portico.orgresearchgate.net. Gram-positive bacteria, including S. aureus, have the unique ability to incorporate exogenous fatty acids and incorporate them into phospholipids, potentially bypassing the need for a fully functional FASII pathway if environmental fatty acids are available portico.orgresearchgate.net. This adaptation can lead to a flexible membrane composition depending on the available environmental fatty acids researchgate.net. Studies suggest that bacteria capable of efficiently scavenging exogenous fatty acids can overcome FabI inhibition nih.gov. However, certain genetic alterations, such as mutations in the acetyl-CoA carboxylase (acc) and fabD genes, or fatty acid auxotrophy, can influence the level of resistance against fatty acid inhibitors researchgate.net. Adaptation to anti-FASII agents can also induce lasting expression changes without genomic rearrangements and may result in decreased expression of major virulence factors researchgate.net.
In Vitro Pharmacodynamic Studies
In vitro pharmacodynamic studies are crucial for understanding the relationship between this compound desphosphono concentration and its effect on bacterial populations over time. These studies typically involve time-kill experiments and assessment of post-antibiotic effects.
Concentration-Dependent Bacterial Killing Dynamics
This compound desphosphono exhibits concentration-dependent killing against Staphylococcus aureus. In static in vitro time-kill experiments, this compound desphosphono has demonstrated potent antimicrobial activity against various S. aureus strains, including MRSA and strains resistant to other antibiotics nih.govucl.ac.bedebiopharm.com. The killing rate is concentration-dependent and can be described using pharmacokinetic/pharmacodynamic (PK/PD) models, such as the sigmoid Emax model, where the effect is scaled by the minimum inhibitory concentration (MIC) researchgate.netpatsnap.comoup.comnih.govpage-meeting.orgnih.gov. A maximum bacterial count decrease of approximately 2.5 log10 has been observed after 30 hours of incubation in broth, even against strains resistant to vancomycin, daptomycin, and/or linezolid ucl.ac.be.
Data from in vitro time-kill curves evaluating this compound desphosphono against S. aureus strains have been used to build PK/PD models. nih.govdebiopharm.comresearchgate.netpatsnap.comoup.comnih.govpage-meeting.org For example, a model based on data from 162 time-kill curves against 21 S. aureus strains adequately described the effect of this compound desphosphono over a 250-fold concentration range. debiopharm.com
Preclinical Efficacy in Animal Models of Staphylococcal Infections
Preclinical efficacy of this compound has been evaluated in various animal models of staphylococcal infections, demonstrating its potential for treating these challenging infections.
Evaluation in Murine Thigh Infection Models
The murine thigh infection model is a commonly used in vivo model to assess the efficacy of antibiotics against bacterial pathogens, including Staphylococcus aureus. Studies using both neutropenic and immunocompetent murine thigh infection models have evaluated the efficacy of this compound (administered as the prodrug) against S. aureus strains. nih.govoup.comnih.govpage-meeting.orgnih.govdebiopharm.comeurofinsdiscoveryservices.com
In these models, this compound has been administered via intraperitoneal (IP) or intravenous (IV) routes, and bacterial counts in thigh tissue are determined at various time points after infection and treatment initiation. nih.govoup.comdebiopharm.comeurofinsdiscoveryservices.com The relationship between the change in bacterial colony-forming units (CFU) from baseline and pharmacokinetic/pharmacodynamic indices, such as the free-drug plasma area under the concentration-time curve (fAUC) to MIC ratio, has been evaluated to determine the PK/PD targets associated with efficacy nih.govdebiopharm.comeurofinsdiscoveryservices.com.
Studies in neutropenic murine thigh infection models have shown that the fAUC/MIC ratio is the PK/PD index most correlated with this compound desphosphono efficacy. debiopharm.comeurofinsdiscoveryservices.com Derived fAUC/MIC targets for achieving net bacterial stasis and a 1 log10 CFU reduction from baseline have been established. nih.govdebiopharm.com For example, in immunocompetent mice, fAUC:MIC ratio targets associated with net bacterial stasis, 1- and 2-log10 CFU reductions were reported as 2.2, 3.4, and 8.4, respectively, based on a Hill-type model describing the PK-PD relationship. nih.gov
PK/PD models developed using in vitro data have shown translational capacity to predict in vivo outcomes in the murine thigh infection model. researchgate.netpatsnap.comoup.comnih.govpage-meeting.org These models could predict bacterial counts within a certain margin and indicated that the EC50 (concentration producing 50% of the maximal effect) might be lower in vivo compared to in vitro within the studied MIC range. researchgate.netpatsnap.comoup.comnih.gov
The in vivo studies in murine thigh infection models have provided crucial data supporting the potential of this compound for the treatment of staphylococcal infections and have helped inform dose selection for clinical trials. nih.gov
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound (Debio 1450) | 72696796 |
This compound desphosphono (Debio 1452) | Not readily available in search results as a distinct CID, but is the active moiety of CID 72696796. |
Data Tables
While specific raw data tables from preclinical studies were not directly available in the search results, the findings described can be summarized in a structured format.
Table 1: Summary of In Vitro Activity of this compound Desphosphono
Parameter | Finding | Source(s) |
Target Enzyme | FabI (enoyl-acyl carrier protein reductase) | debiopharm.comguidetopharmacology.orgsums.ac.ir |
Mechanism of Action | Inhibition of bacterial fatty acid synthesis (FASII pathway) | debiopharm.comguidetopharmacology.orgdebiopharm.comontosight.ai |
Spectrum of Activity | Potent and selective against Staphylococcus species (including MRSA, CoNS). Limited activity against non-staphylococci. | debiopharm.comsums.ac.irdebiopharm.comcontagionlive.comnih.govdebiopharm.com |
MIC90 against recent MRSA isolates | 0.008 µg/mL (for this compound desphosphono) sums.ac.ir. 0.015 µg/ml (for 872 S. aureus isolates) nih.gov. | sums.ac.irnih.gov |
Activity against resistant strains | Active against strains resistant to vancomycin, daptomycin, and/or linezolid in broth. | ucl.ac.be |
Maximum CFU decrease in broth | ~2.5 log10 after 30 hours (this compound desphosphono). | ucl.ac.be |
Table 2: Summary of Preclinical Efficacy Findings in Murine Thigh Infection Model
Model Type | Bacterial Strain(s) Tested | Key Finding(s) | Source(s) |
Neutropenic Murine Thigh Infection | S. aureus (various strains, including MRSA) | fAUC/MIC ratio is the most correlated PK/PD index for efficacy. Derived fAUC/MIC targets for stasis and 1 log10 reduction established. | debiopharm.comeurofinsdiscoveryservices.com |
Immunocompetent Murine Thigh Infection | S. aureus (e.g., ATCC 33591) | Hill-type model described PK-PD relationship well. Derived fAUC:MIC targets for stasis, 1- and 2-log10 CFU reductions reported (2.2, 3.4, and 8.4, respectively). | nih.govdebiopharm.com |
Both Neutropenic and Immunocompetent | S. aureus (various strains) | PK/PD models based on in vitro data showed translational capacity to predict in vivo outcomes. EC50 potentially lower in vivo. | researchgate.netpatsnap.comoup.comnih.govpage-meeting.org |
Efficacy Assessment in Specific Infection Models (e.g., Osteomyelitis)
The in vivo efficacy of this compound has been demonstrated in multiple animal models of staphylococcal infection, including models of osteomyelitis. researchgate.net In these models, this compound showed significant activity. researchgate.net Preclinical efficacy data, alongside clinical data from skin and soft tissue infections, support the continued development of this compound for treating staphylococcal bone and joint infections. asm.orgnih.gov
Tissue Penetration and Distribution in Infected Animal Tissues
This compound desphosphono has shown good distribution properties, including in skin structures. ucl.ac.be Studies in animal models have indicated that the penetration of this compound desphosphono into bone tissues is increased when these tissues are infected. ucl.ac.beresearchgate.net
A study in patients undergoing elective hip replacement surgery, who received oral this compound, measured this compound desphosphono concentrations in various tissues. asm.orgnih.gov The study demonstrated good penetration into bone tissues. asm.orgnih.gov Mean area under the curve (AUC) ratios of tissue-to-total plasma concentrations were calculated for different tissue types. asm.orgnih.gov
Tissue Type | Mean AUC Ratio (Tissue:Total Plasma) |
Cortical bone | 0.21 |
Cancellous bone | 0.40 |
Bone marrow | 0.32 |
Soft tissue | 0.35 |
Synovial fluid | 0.61 |
When accounting for the free fraction in plasma (2%) and synovial fluid (9.4%), the mean ratio for synovial fluid to plasma was 2.88, suggesting excellent penetration and concentrations exceeding the MIC90 for S. aureus throughout the dosing interval. asm.orgnih.gov
Studies on Intracellular Activity Against Staphylococcus aureus
Antibiotics active against intracellular forms of Staphylococcus aureus are needed for treating recalcitrant infections. nih.govucl.ac.be Studies using cultured mouse macrophages (J774) and human monocytes (THP-1) have investigated the cellular pharmacokinetics and intracellular activity of this compound desphosphono. nih.govucl.ac.be
This compound desphosphono rapidly accumulates in these cells, reaching stable cellular-to-extracellular concentration ratios of approximately 30. nih.govucl.ac.be It is recovered entirely and freely in the cell-soluble fraction, without evidence of stable association with proteins or macromolecules. nih.govucl.ac.be
In a pharmacodynamic model using infected THP-1 monocytes, this compound desphosphono demonstrated bacteriostatic activity against S. aureus strains, including those resistant to vancomycin, daptomycin, and/or linezolid. nih.govucl.ac.be The maximum decrease in colony-forming units (cfu) observed was between 0.56 and 0.73 log10 after 30 hours of incubation post-phagocytosis. nih.govucl.ac.be This activity was comparable to that of vancomycin, daptomycin, and linezolid when tested against susceptible strains. nih.govucl.ac.be These findings suggest that this compound desphosphono has a similar potential to control the intracellular growth and survival of phagocytized S. aureus as these comparator antibiotics, while remaining active against resistant strains. nih.govucl.ac.be Furthermore, this compound desphosphono has shown the potential to eradicate intracellular S. aureus in osteoblasts. researchgate.netresearchgate.net
Comparative Analysis of Efficacy in Neutropenic Versus Immunocompetent Animal Models
This compound efficacy has been evaluated in dose-ranging studies conducted in both neutropenic and immunocompetent murine thigh infection models using S. aureus. debiopharm.comnih.govpage-meeting.orgdiva-portal.org These models are commonly used in preclinical antibiotic PK/PD studies. diva-portal.org
In neutropenic mice, the free-drug plasma AUC/MIC ratio targets for net bacterial stasis and a 1 log10 CFU reduction from baseline after 72 hours of treatment were 93 and 163, respectively. debiopharm.com Achieving a 2 log10 CFU reduction from baseline was not observed in this specific study. debiopharm.com
In immunocompetent mice, the fAUC/MIC targets for net bacterial stasis, 1 log10, and 2 log10 CFU reductions from baseline were lower, specifically 2.2, 3.4, and 8.4, respectively. debiopharm.comresearchgate.net This suggests that a near-maximal bacterial killing effect might be achieved at lower doses in immunocompetent conditions compared to neutropenic conditions. page-meeting.org Model-based analyses incorporating antibiotic-bacteria-neutrophil interactions have helped to quantitatively characterize the PK/PD relationships and the impact of the immune response on bacterial killing. page-meeting.orgdiva-portal.org
Pharmacokinetic-pharmacodynamic Pk/pd Modeling and Translational Research
Characterization of Prodrug Conversion to Active Moiety in Preclinical Systems
Afabicin is designed as a prodrug that undergoes rapid conversion in vivo to its active metabolite, this compound desphosphono. portico.orgdebiopharm.comdiva-portal.org Preclinical studies have focused on characterizing this conversion to understand the exposure profile of the active moiety, which is responsible for the antimicrobial effect. portico.orgpatsnap.com The PK/PD models developed for this compound primarily evaluate the activity of this compound desphosphono. patsnap.comoup.comnih.gov
Development of Preclinical PK/PD Models
Mechanism-based PK/PD modeling frameworks have been developed to assess the activity of this compound desphosphono in both in vitro and in vivo preclinical settings. researchgate.netnih.govnih.gov These models aim to describe the time course of bacterial killing and growth inhibition in response to varying concentrations of the active metabolite. researchgate.netnih.gov
Integration of In Vitro Time-Kill Data and In Vivo Pharmacokinetics
A key aspect of this compound PK/PD model development involves integrating data from in vitro time-kill studies with in vivo pharmacokinetic profiles. page-meeting.orgresearchgate.netnih.govnih.gov Static in vitro time-kill curves, which measure bacterial counts over time at fixed drug concentrations, have been utilized to characterize the intrinsic activity of this compound desphosphono against various S. aureus strains. page-meeting.orgresearchgate.netnih.govpatsnap.comnih.gov For instance, data from 162 static in vitro time-kill curves evaluating this compound desphosphono against 21 S. aureus strains were used for PK/PD model development. page-meeting.orgresearchgate.netnih.govpatsnap.comnih.gov
These in vitro data are then combined with pharmacokinetic data obtained from in vivo animal models, such as murine thigh infection models. page-meeting.orgresearchgate.netnih.govpatsnap.comoup.comnih.gov A mouse PK model for this compound is used to determine the concentration-time profiles of this compound desphosphono in vivo. oup.com By linking the in vitro effect data to the in vivo exposure profiles, researchers can develop models that describe bacterial dynamics in a more physiologically relevant context. page-meeting.orgresearchgate.net
Determination of Key PK/PD Indices (e.g., fAUC/MIC Ratio) Correlated with Efficacy in Animal Models
Translational approaches in antibiotic development often rely on identifying PK/PD indices that correlate with efficacy in preclinical models. page-meeting.orgresearchgate.netnih.gov For this compound desphosphono, the free-drug plasma area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) has been identified as a key index correlated with efficacy in murine thigh infection models. debiopharm.comoup.com
Studies in immunocompetent murine thigh infection models using S. aureus have determined fAUC/MIC targets associated with specific levels of bacterial reduction. debiopharm.comoup.com For example, in one study, the fAUC/MIC targets for net bacterial stasis, 1-log10 CFU reduction, and 2-log10 CFU reduction from baseline were determined to be 2.2, 3.4, and 8.4, respectively, based on data from immunocompetent mice. debiopharm.comoup.com These findings are crucial for predicting the likelihood of achieving a desired therapeutic outcome based on drug exposure relative to the pathogen's susceptibility.
PK/PD Targets from Immunocompetent Murine Thigh Infection Model debiopharm.comoup.com
Efficacy Endpoint | fAUC/MIC Target |
Net Bacterial Stasis | 2.2 |
1-log10 CFU Reduction | 3.4 |
2-log10 CFU Reduction | 8.4 |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Model-Based Translation from In Vitro to In Vivo Outcomes
Model-based approaches offer a powerful tool for translating findings from in vitro studies to predict in vivo outcomes. page-meeting.orgresearchgate.netnih.govnih.gov For this compound, this involves using PK/PD models developed from in vitro data to predict bacterial dynamics in animal infection models. page-meeting.orgresearchgate.netnih.govpatsnap.comnih.gov
Predictive Capacity of In Vitro-Derived Models for In Vivo Efficacy
Studies have evaluated the ability of PK/PD models built on in vitro time-kill data to predict bacterial counts in in vivo murine thigh infection studies. page-meeting.orgresearchgate.netnih.govpatsnap.comnih.gov A sigmoid Emax model, where the half-maximal effective concentration (EC50) was scaled by the MIC, was used to describe the in vitro killing of this compound desphosphono. patsnap.comoup.comnih.gov This model demonstrated translational capacity, as parameters estimated solely from in vitro data could predict in vivo bacterial counts within a ±1 log margin for most dosing groups at 24 hours, even without parameter re-estimation for the in vivo setting. researchgate.netpatsnap.comoup.comnih.govdiva-portal.org This indicates that in vitro-derived models can provide a reasonable initial prediction of in vivo efficacy for this compound.
Refinement of Pharmacodynamic Parameters Across Experimental Conditions
While in vitro-derived models provide a good starting point, refining pharmacodynamic parameters using in vivo data can improve the accuracy of predictions. researchgate.netpatsnap.comoup.comnih.gov When parameters in the this compound PK/PD model were allowed to be re-estimated using in vivo data from the murine thigh infection model, the EC50 was found to be 38%–45% lower in vivo compared to in vitro within the studied MIC range. researchgate.netpatsnap.comoup.comnih.govdiva-portal.org This suggests that the potency of this compound desphosphono may be slightly higher in the in vivo environment compared to static in vitro conditions, highlighting the value of integrating data from different experimental settings to refine the understanding of the drug's pharmacodynamics. The developed PK/PD model has been shown to describe the time course of this compound activity across various experimental conditions and bacterial strains. researchgate.netpatsnap.comoup.comnih.govdiva-portal.orgdiva-portal.org
Microbiota-Sparing Properties and Impact on Commensal Flora (Preclinical Data)
Preclinical studies have investigated the impact of this compound on the gut microbiota, focusing on its potential to spare commensal bacteria compared to broader-spectrum antibiotics. researchgate.netnih.govnih.govoup.comresearchgate.net This is a significant consideration in antibiotic development, as disruption of the gut microbiota (dysbiosis) is associated with various adverse effects, including increased susceptibility to Clostridioides difficile infection (CDI) and the selection of antibiotic-resistant organisms. nih.govresearchgate.netcam.ac.uknews-medical.net
Studies in animal models, specifically mice, have been conducted to evaluate this compound's effects on gut microbiota composition and diversity. researchgate.netnih.govnih.govoup.com These studies typically involve administering this compound orally and comparing its effects to standard-of-care antibiotics known to cause dysbiosis. researchgate.netnih.govnih.gov
Effects on Gut Microbiota Diversity and Richness in Animal Models
Preclinical data from studies in mice indicate that oral treatment with this compound did not significantly alter gut microbiota diversity, as measured by the Shannon H index, or richness, as measured by the rarefied Chao1 index. researchgate.netnih.govnih.govoup.com Only limited changes in taxonomic abundances were observed in this compound-treated animals. researchgate.netnih.govnih.gov
In contrast, comparator antibiotics such as clindamycin, linezolid, and moxifloxacin, administered at human-equivalent dose levels in the same murine model, each caused extensive dysbiosis. researchgate.netnih.govnih.govoup.com This suggests a differential impact on the gut microbial community structure between this compound and these broader-spectrum agents.
While specific quantitative data on diversity and richness indices from these preclinical studies were described qualitatively in the search results, the consistent finding across multiple mentions is the lack of significant alteration by this compound in contrast to comparator antibiotics.
Assessment of Selectivity and Minimization of Collateral Damage to Non-Target Microbiota
The observed preservation of gut microbiota diversity and richness in animal models is attributed to this compound's selective mechanism of action. debiopharm.comnih.govoup.comresearchgate.net this compound desphosphono, the active metabolite, is a potent inhibitor of the staphylococcal FabI enzyme, which is crucial for the survival of Staphylococcus species. debiopharm.comportico.orgnih.govnih.govoup.com This target is not utilized by most gut bacteria. researchgate.net
In vitro studies have further supported this selectivity by assessing the activity of this compound desphosphono against a panel of bacteria representative of the human microbiota. nih.gov These studies showed that this compound desphosphono was not active against the tested microbiota representatives, with minimum inhibitory concentrations (MICs) greater than 8 mg/L for each isolate. nih.gov This lack of in vitro activity against common commensal bacteria aligns with the preclinical in vivo findings of minimal impact on gut microbiota composition. nih.gov
Chemical Synthesis and Structure-activity Relationship Sar Studies
Synthetic Methodologies for Afabicin and its Active Metabolites
This compound (Debio-1450) is synthesized as a bis(ethanolamine) salt. portico.org It serves as a prodrug for the active metabolite, Debio-1452 (this compound desphosphono). portico.orgwikipedia.orgresearchgate.net The prodrug design, incorporating an additional alkyl group, aims to improve oral bioavailability and solubility compared to the active metabolite. portico.org This additional group is cleaved in vivo to release the active moiety. portico.org While specific detailed synthetic routes for this compound and Debio-1452 are not extensively detailed in the provided snippets, the conversion of this compound to Debio-1452 involves the cleavage of a phosphonooxymethyl group. wikipedia.orgnih.gov The synthesis of this compound bis(ethanolamine) is mentioned, with a chemical structure provided, indicating a multi-step process involving various functional groups and reactions. portico.org
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues are driven by the goal of improving activity, specificity, and expanding the antimicrobial spectrum. acs.orgnih.gov Studies involving Debio-1452 analogues have been conducted to investigate the impact of structural modifications on antibacterial activity. acs.org A modular and convergent synthesis approach has been employed, for instance, leveraging Heck coupling reactions to generate compounds with modified acylaminopyridine rings. acs.orgnih.gov These synthetic strategies aim to introduce variations in specific regions of the molecule while maintaining key structural features necessary for FabI engagement. acs.orgnih.gov
Structure-Activity Relationships of FabI Inhibitors
Structure-Activity Relationship (SAR) studies of FabI inhibitors, including this compound and its analogues, are crucial for understanding how chemical structure influences inhibitory potency and antibacterial activity. acs.orgnih.govnih.govnih.govbohrium.com These studies often involve the synthesis of a series of compounds with systematic structural variations and evaluating their biological activity against FabI and bacterial strains. bohrium.com
Elucidation of Structural Determinants for Inhibitory Potency
Co-crystal structures of FabI in complex with inhibitors, such as Debio-1452, have been instrumental in elucidating the structural determinants for inhibitory potency. acs.orgnih.govnih.gov These structures reveal the binding interactions between the inhibitor and key amino acid residues within the FabI active site. acs.orgnih.gov For Debio-1452, the N-methyl acrylamide moiety with an E configuration and a specific hydrogen-bond donor/acceptor pair on the naphthyridinone ring system are critical for interacting with the FabI active site. acs.orgnih.gov These regions are considered immutable for potent antibacterial activity. acs.orgnih.gov
Modifications for Enhanced Activity and Specificity
Modifications to the core structure of FabI inhibitors have been explored to enhance activity and specificity. While certain parts of the molecule are essential for activity, other regions are amenable to substitution. acs.orgnih.gov For example, the position adjacent to the carbonyl of the naphthyridinone ring and the benzofuran ring system have been identified as potential sites for modification. nih.gov Alterations in these areas, such as incorporating different amines or ring systems, can influence the compound's interaction with FabI and its ability to penetrate bacterial cells. acs.orgnih.gov Studies have shown that modifications can lead to compounds with improved activity against specific bacterial species or a broader spectrum. acs.orgnih.govnih.gov For instance, introducing an ionizable nitrogen, maintaining low 3-dimensionality, and rigidity have been found to enhance accumulation in Gram-negative bacteria. acs.org
Strategies for Developing FabI Inhibitors with Expanded Antimicrobial Spectrum
FabI inhibitors like this compound and Debio-1452 initially demonstrated potent, but narrow-spectrum, activity primarily against Staphylococcus aureus. portico.orgresearchgate.netdebiopharm.comucl.ac.be This narrow spectrum is partly attributed to the presence of alternative enoyl-ACP reductases (like FabK, FabL, or FabV) in other bacteria or the ability of some species to acquire exogenous fatty acids. portico.orgnih.govnih.gov
Strategies to develop FabI inhibitors with an expanded antimicrobial spectrum include the rational design of compounds based on structural information and an understanding of bacterial permeability. acs.orgnih.gov By analyzing the molecular determinants of selectivity and the physicochemical properties that facilitate entry into bacteria, particularly Gram-negative pathogens with their formidable outer membrane and efflux pumps, researchers can design analogues with improved activity against a wider range of bacteria. acs.orgnih.govnih.gov For example, the development of Fabimycin, an analogue of Debio-1452, demonstrates how iterative synthesis and evaluation guided by an understanding of Gram-negative bacterial accumulation rules can lead to compounds with potent activity against problematic Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, while retaining activity against S. aureus. acs.orgnih.govnih.govbohrium.com This highlights the potential to systematically modify Gram-positive-only antibiotics to achieve broad-spectrum activity. acs.orgnih.gov
Future Directions in Afabicin Research
In-depth Characterization of Emerging Resistance Mechanisms and Evolutionary Dynamics
A critical area of future research involves the detailed characterization of how staphylococci might develop resistance to afabicin. Understanding the specific genetic and biochemical mechanisms that could confer resistance to FabI inhibitors is paramount mdpi.com. This includes investigating the potential for mutations in the fabI gene itself, or the upregulation of efflux pumps that could expel the active metabolite from bacterial cells nih.gov.
Furthermore, research into the evolutionary dynamics of resistance under this compound pressure is essential. This involves studying how bacterial populations change over time when exposed to this compound, identifying potential compensatory mutations that might arise, and understanding the rate at which resistance could emerge in different clinical settings plos.orgmdpi.com. Studies utilizing experimental evolution and whole-genome sequencing can provide valuable insights into these dynamics nih.gov.
Development of Next-Generation this compound Analogues and Combination Therapies
To proactively combat potential resistance and broaden the utility of the FabI inhibition strategy, the development of next-generation this compound analogues is a key future direction. This involves synthesizing new compounds with modifications to the this compound structure that could enhance potency, improve pharmacokinetic properties, or overcome potential resistance mechanisms embopress.org. Structure-activity relationship (SAR) studies, potentially guided by insights from resistance mechanisms, will be crucial in this process embopress.org.
Investigating this compound in combination therapies with other antimicrobial agents is another important avenue. Combining this compound with drugs targeting different pathways could offer synergistic effects, potentially lowering the risk of resistance development and increasing efficacy against complex or polymicrobial infections frontiersin.org. Research will need to evaluate the in vitro and in vivo activity of such combinations and assess their potential to prevent or delay the emergence of resistance frontiersin.org.
Advanced Pharmacokinetic-Pharmacodynamic Modeling to Optimize Preclinical Regimens
Advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling is vital for optimizing this compound's preclinical development and informing clinical trial design researchgate.netnih.gov. Mechanism-based PK/PD models that integrate data from in vitro time-kill curves and in vivo infection models can quantitatively describe the complex interplay between the antibiotic, bacteria, and host researchgate.netpage-meeting.org.
Future research will focus on refining these models to account for factors such as bacterial growth kinetics, concentration-dependent drug effects, and the influence of the host immune system researchgate.net. These models can be used to simulate various dosing regimens, predict outcomes in different scenarios, and optimize preclinical study designs to maximize efficacy and minimize the potential for resistance development researchgate.netresearchgate.net. Studies have already demonstrated the translational capacity of PK/PD models for this compound, showing that parameters estimated from in vitro data can predict in vivo outcomes nih.govnih.gov.
Elucidating Interactions Between this compound Activity and Host Immune Responses in Complex Preclinical Models
The interaction between antibiotic activity and the host immune response is a critical, yet often complex, aspect of infection treatment diva-portal.orgnih.gov. Future research on this compound needs to delve deeper into how its activity is influenced by, and in turn influences, the host immune system in complex preclinical models.
Studies using immunocompetent animal models, as opposed to solely neutropenic models, are necessary to understand the combined effect of this compound and the host immune response on bacterial clearance page-meeting.orgdiva-portal.org. This includes investigating how this compound might affect immune cell function or how the immune response might impact this compound's efficacy nih.gov. Understanding these interactions is crucial for predicting clinical outcomes and optimizing treatment strategies, particularly in infections where the host immune response plays a significant role, such as bone and joint infections debiopharm.com. Research could also explore this compound's potential in the context of polymicrobial infections and biofilms, where host-pathogen interactions are particularly intricate mdpi.com.
Contribution of this compound to Antimicrobial Stewardship and Resistance Mitigation Strategies
This compound's selective spectrum of activity against staphylococci offers a significant advantage in the context of antimicrobial stewardship debiopharm.comnih.gov. Future research will explore how this compound can best contribute to strategies aimed at preserving the effectiveness of antibiotics and mitigating the spread of resistance.
Studies are needed to evaluate the impact of this compound use on the broader microbiome compared to broader-spectrum agents nih.gov. Its ability to selectively target staphylococci may help reduce collateral damage to beneficial bacteria, a key goal of antimicrobial stewardship nih.gov. Research will also focus on the optimal integration of this compound into treatment guidelines and clinical pathways to ensure its responsible use dovepress.com. This includes identifying the specific patient populations and infection types where this compound's targeted activity provides the greatest benefit and minimizes the risk of driving resistance in other pathogens dovepress.comwww.gov.uk. Furthermore, research into surveillance strategies to monitor for the emergence of this compound resistance in clinical settings will be crucial for its long-term effectiveness www.gov.ukwho.int.
Q & A
Q. What in vitro models are most appropriate for assessing Afabicin's antibacterial efficacy against Gram-positive pathogens?
Methodological Answer: Select models based on the target pathogen’s clinical relevance and this compound’s mechanism of action (e.g., Staphylococcus aureus biofilms for chronic infections). Use standardized protocols like CLSI guidelines for minimum inhibitory concentration (MIC) assays. Include controls for biofilm disruption and cytotoxicity in eukaryotic cell lines to differentiate bactericidal vs. host-cell effects .
Q. How should researchers design dose-response experiments to evaluate this compound's potency while minimizing resistance development?
Methodological Answer: Employ gradient plate assays or serial passage experiments with sub-inhibitory concentrations to simulate resistance pressure. Quantify resistance frequency using mutation prevention concentration (MPC) metrics. Integrate genomic sequencing to identify mutations in target enzymes (e.g., FabI) and correlate with phenotypic changes .
Q. What pharmacokinetic (PK) parameters are critical for initial this compound efficacy studies in animal models?
Methodological Answer: Focus on AUC/MIC ratios and time above MIC in serum or tissue homogenates. Use murine thigh infection models for dose fractionation studies. Ensure proper sample size calculations to account for inter-animal variability, referencing institutional animal care guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer: Conduct pharmacodynamic (PD) bridging studies using hollow-fiber infection models to simulate human PK profiles. Analyze discrepancies through protein binding adjustments (e.g., serum albumin effects) or tissue penetration studies (e.g., microdialysis in target organs). Apply Bayesian statistical models to reconcile in vitro-in vivo correlations .
Q. What experimental strategies optimize this compound's therapeutic index in immunocompromised hosts?
Methodological Answer: Use neutropenic mouse models to mimic immunocompromised states. Evaluate combination therapies with immunomodulators (e.g., cytokines) or adjunctive agents targeting host-pathogen interactions. Employ transcriptomic profiling to identify host pathways influenced by this compound, ensuring ethical review for dual-mechanism studies .
Q. How should researchers design studies to investigate this compound's potential for cross-resistance with other FabI inhibitors?
Methodological Answer: Perform checkerboard synergy assays with structurally distinct FabI inhibitors (e.g., triclosan). Use whole-genome sequencing to map resistance mutations and assess epistatic interactions. Incorporate molecular dynamics simulations to predict binding affinity changes due to target enzyme mutations .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing heterogeneous clinical trial data on this compound?
Methodological Answer: Apply mixed-effects models to account for site-specific variability in multicenter trials. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., infection recurrence). Pre-specify sensitivity analyses in the protocol to address missing data biases, adhering to CONSORT guidelines .
Q. How can researchers ensure reproducibility in this compound's experimental data across laboratories?
Methodological Answer: Standardize protocols using reference strains (e.g., ATCC controls) and inter-laboratory proficiency testing. Publish raw data and analysis code in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Follow the Beilstein Journal’s guidelines for detailed experimental documentation .
Ethical & Contextual Considerations
Q. What ethical considerations arise when designing this compound studies involving vulnerable populations (e.g., pediatric patients)?
Methodological Answer: Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Use pediatric-specific PK/PD models to minimize invasive sampling. Partner with patient advocacy groups to align study objectives with community needs, as per FINER criteria’s "Ethical" and "Relevant" components .
Q. How can researchers align this compound studies with global antimicrobial resistance (AMR) surveillance priorities?
Methodological Answer: Integrate isolate banks from WHO Global Antimicrobial Resistance Surveillance System (GLASS). Use whole-genome sequencing to track resistance gene dissemination. Collaborate with public health agencies to ensure data interoperability, adhering to FAIR data standards .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.